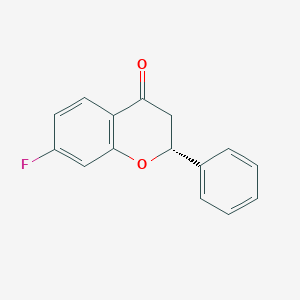

(R)(+)-7-fluoro-2-phenylchroman-4-one

描述

Structure

3D Structure

属性

分子式 |

C15H11FO2 |

|---|---|

分子量 |

242.24 g/mol |

IUPAC 名称 |

(2R)-7-fluoro-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H11FO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14H,9H2/t14-/m1/s1 |

InChI 键 |

SZNYRENOXQIQMR-CQSZACIVSA-N |

手性 SMILES |

C1[C@@H](OC2=C(C1=O)C=CC(=C2)F)C3=CC=CC=C3 |

规范 SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)F)C3=CC=CC=C3 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations

Enantioselective Synthesis of (R)(+)-7-fluoro-2-phenylchroman-4-one

The precise three-dimensional arrangement of this compound, with the stereocenter at the C2 position, necessitates the use of enantioselective synthetic methods. These strategies are designed to control the formation of the desired enantiomer over its mirror image.

Achieving the (R)-configuration at the C2 position requires a robust strategy for chiral induction. Key approaches include:

Asymmetric Catalysis : This is a premier strategy where a small amount of a chiral catalyst directs the reaction to form one enantiomer preferentially. For chromanones, asymmetric conjugate addition reactions are particularly effective. nih.gov For instance, the reaction of a 7-fluorochromone with a phenylating agent in the presence of a chiral metal complex (e.g., palladium or copper) can establish the C2 stereocenter with high enantioselectivity. nih.govresearchgate.net

Organocatalysis : Chiral small organic molecules, such as amines or thioureas, can catalyze the enantioselective construction of the chromanone skeleton. researchgate.net Tandem reactions, like Michael addition followed by cyclization, initiated by a chiral organocatalyst on suitable precursors, offer a metal-free pathway to enantioenriched chromanones. researchgate.net

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the starting material, guiding the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. While effective, this method is often less atom-economical than catalytic approaches.

Asymmetric Protonation : In some syntheses, a prochiral enamine intermediate can be protonated by a chiral Brønsted acid. This process can set the stereocenter with high enantioselectivity, a method that has been successfully applied in the synthesis of other heterocyclic fluoroamines. nih.gov

The choice of strategy often depends on the availability of starting materials, the desired scale of the reaction, and the required level of enantiomeric purity.

The success of enantioselective synthesis hinges on the catalyst system and finely tuned reaction conditions. Palladium-based catalysts have been extensively developed for the asymmetric synthesis of chromanones. nih.govresearchgate.net A typical system involves a palladium(II) salt and a chiral ligand.

Table 1: Representative Catalyst Systems for Enantioselective Chromanone Synthesis

| Catalyst Precursor | Chiral Ligand | Reaction Type | Typical Solvent | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Pd(TFA)₂ | (S)-t-Bu-PyOx | Asymmetric Conjugate Addition | Toluene | Up to 97% | researchgate.net |

| [Pd₂(dba)₃]·CHCl₃ | Chiral Pyridine-Dihydroisoquinoline (PyDHIQ) | Asymmetric Conjugate Addition | Aqueous Media | Up to 99% | nih.govresearchgate.net |

| Cu(I) Salts | Chiral Phosphoramidites | Asymmetric Vinylogous Addition | Various | Excellent | researchgate.net |

Optimization of reaction conditions is critical for maximizing both yield and enantiomeric excess (ee). scielo.br Key parameters that are typically screened include:

Classical and Modern Approaches to Chromanone Ring System Construction

The core chromanone ring system can be assembled through a variety of synthetic routes, ranging from classical condensation reactions to modern metal-catalyzed cyclizations.

Classical methods for forming the chromanone ring often rely on intramolecular condensation or cyclization reactions.

Acid-Catalyzed Cyclization : A common and straightforward method involves the intramolecular cyclization of 2'-hydroxychalcones under acidic conditions. researchgate.net For the target molecule, this would involve the cyclization of a 2'-hydroxy-4'-fluorochalcone.

Claisen Condensation : This reaction involves the base-catalyzed reaction between an ester and another carbonyl compound. The intramolecular version, known as the Dieckmann Cyclization, is particularly useful for forming cyclic ketones. libretexts.orglibretexts.orgopenstax.org A 1,6-diester can cyclize to form a five-membered ring, and a 1,7-diester yields a six-membered ring product. openstax.org The mechanism involves the formation of an enolate which then attacks the second ester group, leading to a cyclic β-keto ester. libretexts.org

Baker-Venkataraman Rearrangement : This reaction provides a route to 1,3-diketones, which are precursors that can then be cyclized to form chromones, which can be subsequently reduced to chromanones. ijrpc.comsysrevpharm.org

Modern synthetic chemistry increasingly relies on metal-catalyzed reactions, which offer high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Reactions : Palladium catalysis is a versatile tool for chromanone and flavone (B191248) synthesis. This includes the direct arylation of chromanones to form 2-phenyl substituted derivatives and carbonylative cyclization reactions of o-iodophenols with alkynes to build the chromone (B188151) core. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed conjugate addition of arylboronic acids to chromones is a key modern method for accessing 2-substituted chromanones. nih.gov

Ruthenium-Catalyzed Reactions : Cationic ruthenium complexes have been shown to be effective catalysts for coupling 2'-hydroxyaryl ketones with amines to form 3-substituted flavanone (B1672756) products. organic-chemistry.org

Copper-Catalyzed Reactions : Copper catalysts are used in asymmetric additions to chromones, providing another avenue to chiral chromanones. researchgate.net

Iodine-Induced Cyclization : A mild method using ICl can induce the cyclization of certain alkynones to produce 3-iodochromones, which can then be further functionalized using palladium-catalyzed cross-coupling reactions. organic-chemistry.org

Derivatization Strategies and Analogue Synthesis for Research Applications

Once this compound is synthesized, it can serve as a scaffold for creating a library of analogues for research, such as in structure-activity relationship (SAR) studies. Chemical modifications can be targeted at several positions on the chromanone core.

Table 2: Potential Derivatization Reactions for this compound

| Reaction Type | Target Site | Reagents | Potential Product | Reference |

|---|---|---|---|---|

| Reduction | C4-carbonyl | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 7-fluoro-2-phenylchroman-4-ol | evitachem.com |

| Oxidation | C2-C3 bond | Dehydrogenation agents (e.g., I₂/DMSO) | 7-fluoro-2-phenylchromone (a flavone) | researchgate.net |

| Nucleophilic Aromatic Substitution | C7-fluoro | Amines, thiols, alkoxides | 7-amino, 7-thio, or 7-alkoxy-2-phenylchroman-4-one derivatives | evitachem.com |

| Aldol Condensation | C3-methylene | Aldehydes/ketones (under basic or acidic conditions) | 3-substituted-benzylidene-7-fluoro-2-phenylchroman-4-one | researchgate.net |

| Triazole Formation | Via hydroxyl derivative | Click chemistry approach after functionalization | Chromanone-linked triazole moieties | nih.gov |

These derivatization strategies allow for the systematic modification of the molecule's structure. For example, changing the substituent at the C7 position can modulate electronic properties and hydrogen bonding potential. Altering the substitution pattern on the C2-phenyl ring is another common strategy. Such modifications are crucial for probing biological interactions and optimizing properties like bioavailability and antioxidant activity, as has been demonstrated for other flavonoid derivatives. nih.gov The use of pre-column derivatization techniques can also be employed to enhance detection in analytical methods like HPLC. academicjournals.org

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

The 7-fluoro-2-phenylchroman-4-one (B3064351) core structure serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. evitachem.com The strategic introduction of various substituents at different positions on the chromanone framework allows researchers to systematically investigate structure-activity relationships (SAR). This process is crucial for optimizing a compound's biological activity, selectivity, and pharmacokinetic properties. The modification of this scaffold is a common strategy aimed at discovering new derivatives with enhanced potency against various biological targets. evitachem.comnih.gov

A primary focus of derivatization is the modification of the phenyl ring and the chromanone core to enhance biological effects, such as anticancer or anti-inflammatory activities. sysrevpharm.orgnih.gov For instance, in related flavone structures, the introduction of different functional groups on the B-ring (the 2-phenyl group) and the A- and C-rings of the chromanone system has been shown to significantly influence their therapeutic potential. nih.gov

One common synthetic approach involves the esterification of a hydroxyl group on the chromanone skeleton. In studies on related 7-hydroxyflavones, various substituted benzoyl chlorides are reacted with the 7-hydroxy group in the presence of a base like pyridine (B92270) to yield a series of ester derivatives. sysrevpharm.org This allows for the exploration of how different electronic and steric properties of the substituents on the appended phenyl ring affect biological activity. For example, the introduction of electron-withdrawing groups such as chloro (Cl) and nitro (NO₂) at various positions (ortho, meta, para) on the benzoyl moiety has been shown to modulate anti-inflammatory and cytotoxic effects. sysrevpharm.orgnih.gov

Another strategy involves creating derivatives of related compounds by forming new heterocyclic rings attached to the core structure. For example, linking triazole moieties to the 7-hydroxy position of a 4-phenylchromen-2-one scaffold has been used to generate novel compounds with potent cytotoxic activity against human cancer cell lines. nih.gov

The table below summarizes representative examples of substituents introduced onto similar chromanone or flavone backbones and their observed impact on biological activity, illustrating the principles of SAR studies.

Table 1: Examples of Substituents and Their Effect on Biological Activity in Related Chromanone Scaffolds This table is illustrative and based on findings from related compound series.

| Parent Scaffold | Position of Substitution | Substituent Group | Resulting Biological Activity | Reference |

|---|---|---|---|---|

| 7-hydroxy-2-phenyl-4H-chromen-4-one | 7-OH | p-chlorobenzoyl | Moderate Anti-inflammatory Activity | sysrevpharm.org |

| 7-hydroxy-2-phenyl-4H-chromen-4-one | 7-OH | m-nitrobenzoyl | Moderate Anti-inflammatory Activity | sysrevpharm.org |

| 7-hydroxy-2-phenyl-4H-chromen-4-one | 7-OH | o-chlorobenzoyl | Good Anti-inflammatory Activity | sysrevpharm.org |

| 7-hydroxy-4-phenyl-2H-chromen-2-one | 7-OH | (4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy | High Cytotoxicity (AGS cancer cells) | nih.gov |

These studies demonstrate that even minor chemical modifications can lead to significant changes in biological function, guiding the rational design of more effective and specific therapeutic agents based on the 7-fluoro-2-phenylchroman-4-one template.

Synthesis of Biologically Relevant Metabolites or Probes for In Vitro and Animal Studies

To understand the biological fate and mechanism of action of a compound like this compound, it is often necessary to synthesize its potential metabolites or to create labeled versions that can be used as probes in biological assays and imaging studies. A particularly powerful technique for in vivo studies is Positron Emission Tomography (PET), which requires the synthesis of a radiolabeled version of the molecule, typically incorporating a positron-emitting isotope such as Fluorine-18 (¹⁸F). nih.gov

Given that the parent compound already contains a stable fluorine atom, the synthesis of an ¹⁸F-labeled analog is a logical strategy for developing a PET radioligand. nih.gov The relatively long half-life of ¹⁸F (109.7 minutes) makes it ideal for radiolabeling and subsequent imaging studies. nih.govresearchgate.net The synthesis of such a probe involves replacing the stable ¹⁹F atom with radioactive ¹⁸F or, more commonly, introducing ¹⁸F into a precursor molecule.

The general workflow for synthesizing an ¹⁸F-labeled probe for PET imaging typically involves several key steps:

Precursor Synthesis: A precursor molecule is designed and synthesized. This precursor is often a derivative of the target compound that is chemically activated for the final radiolabeling step. For radiofluorination, precursors such as those containing a good leaving group (e.g., nitro, trimethylammonium, or an iodonium (B1229267) salt) at the position where ¹⁸F will be introduced are common. nih.gov

Radiofluorination: The precursor is reacted with [¹⁸F]fluoride ion, which is produced in a cyclotron. This is a nucleophilic substitution reaction where the [¹⁸F]fluoride displaces the leaving group on the precursor. The reaction conditions, including solvent, temperature, and the use of a phase-transfer catalyst (like Kryptofix 222), are optimized to achieve high radiochemical yield and purity. nih.gov

Purification and Formulation: After the radiolabeling reaction, the desired ¹⁸F-labeled probe must be rapidly purified, typically using High-Performance Liquid Chromatography (HPLC), to remove unreacted [¹⁸F]fluoride and chemical impurities. The final product is then formulated in a biocompatible solution for administration in animal or human studies.

The table below outlines a conceptual synthetic pathway for creating an ¹⁸F-labeled probe based on the structure of 7-fluoro-2-phenylchroman-4-one, drawing from established radiolabeling methodologies. nih.govnih.gov

Table 2: Conceptual Synthesis of an ¹⁸F-Labeled Probe for PET Studies

| Step | Description | Key Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Precursor Synthesis | Synthesis of a 7-(trimethylammonium) or 7-nitro substituted 2-phenylchroman-4-one. | To create a molecule with a suitable leaving group for nucleophilic substitution. |

| 2 | ¹⁸F-Radiolabeling | [¹⁸F]F⁻, K₂CO₃, Kryptofix K₂₂₂ in a solvent like DMSO or acetonitrile; heating (e.g., 80-120 °C). | To introduce the ¹⁸F isotope onto the chromanone core via nucleophilic aromatic substitution. |

| 3 | Purification | Reverse-phase High-Performance Liquid Chromatography (HPLC). | To isolate the high-purity [¹⁸F]7-fluoro-2-phenylchroman-4-one from precursors and byproducts. |

The successful synthesis of such a probe would enable researchers to conduct non-invasive imaging studies to visualize the distribution, target engagement, and pharmacokinetics of this compound and its analogs in living organisms, providing critical information for drug development. nih.gov

Stereochemical Investigations and Chiral Purity Impact

Stereochemical Assignment and Analytical Characterization Techniques

The unambiguous determination of the absolute configuration and the comprehensive characterization of (R)(+)-7-fluoro-2-phenylchroman-4-one rely on a combination of spectroscopic and chiroptical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are fundamental for elucidating the basic molecular structure, confirming the connectivity of atoms, and ensuring the presence of the fluoro-phenylchroman-4-one backbone. While standard NMR does not directly determine the absolute configuration, chiral shift reagents or chiral solvating agents can be used to differentiate between enantiomers.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition, confirming the molecular formula of the compound.

Chiroptical Methods : These techniques are crucial for assigning the absolute stereochemistry.

Optical Rotation : The "(+)" in the compound's name signifies its dextrorotatory nature, meaning it rotates plane-polarized light to the right. The specific rotation value is a key physical constant for this enantiomer.

Electronic Circular Dichroism (ECD) : ECD spectroscopy measures the differential absorption of left and right circularly polarized light. By comparing the experimental ECD spectrum with spectra predicted from in silico calculations, the absolute configuration of the stereocenter can be confidently assigned. frontiersin.orgnih.gov

X-ray Crystallography : When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive determination of the three-dimensional structure and absolute configuration of the molecule.

| Technique | Purpose | Information Obtained |

|---|---|---|

| NMR Spectroscopy (1H, 13C) | Structural Elucidation | Atomic connectivity, molecular backbone confirmation |

| High-Resolution Mass Spectrometry (HRMS) | Compositional Analysis | Accurate mass and molecular formula |

| Optical Rotation | Chiral Identification | Direction and magnitude of rotation of plane-polarized light |

| Electronic Circular Dichroism (ECD) | Absolute Configuration | Differential absorption of circularly polarized light, confirming R/S configuration |

| X-ray Crystallography | Definitive 3D Structure | Precise atomic coordinates and absolute stereochemistry |

Influence of (R)-Configuration on Biological Activity and Target Specificity

Stereochemistry is a critical determinant of a molecule's biological activity, as interactions with chiral biological targets such as enzymes and receptors are often highly stereospecific. Flavonoids, the class to which this compound belongs, exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects. nih.govnih.gov

The specific (R)-configuration of the chiral center at C2 dictates the spatial orientation of the phenyl group. This orientation is crucial for how the molecule fits into the binding pocket of a biological target. Research on various chiral flavanones has demonstrated that enantiomers can have significantly different, and sometimes opposing, biological effects. nih.govnih.gov For instance, one enantiomer might act as an agonist while the other is an antagonist, or one might be a potent inhibitor of an enzyme while the other is inactive.

In the context of anticancer research, many natural products or their derivatives are chiral. nih.gov The introduction of chiral moieties has been shown to improve the antitumor activity of flavonoid derivatives. nih.govnih.gov For example, studies on fluoro-flavone analogues have explored their potential as inhibitors of proteins like Aurora Kinase B, which is implicated in tumorigenesis. nih.gov The precise fit of the (R)-enantiomer into the ATP-binding pocket of such a kinase would be a key factor in its inhibitory potency. The fluorine atom at the 7-position can also influence activity by altering the molecule's electronic properties and its ability to form hydrogen bonds or other interactions within the binding site.

While direct studies on this compound are limited in publicly available literature, the principles of stereospecificity in the broader flavanone (B1672756) class strongly suggest that its (R)-configuration is essential for its specific biological profile and target selectivity.

Methods for Enantiomeric Excess Determination in Research Samples

Ensuring the chiral purity of a sample is paramount in research, as the presence of the other enantiomer could confound biological data or lead to off-target effects. The enantiomeric excess (e.e.), a measure of the purity of a chiral sample, is routinely determined using chromatographic techniques.

Chiral High-Performance Liquid Chromatography (HPLC) : This is the most common and reliable method for determining the e.e. of chiral compounds. uma.esheraldopenaccess.us The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and their separation into two distinct peaks in the chromatogram. The relative area of the peaks is used to calculate the e.e.

Chiral Gas Chromatography (GC) : For volatile and thermally stable compounds, GC with a chiral stationary phase can be used. ic.ac.uk It offers high sensitivity and requires very small sample sizes. ic.ac.uk

Chiral Capillary Electrophoresis (CE) : This technique offers low consumption of the analyte and does not require expensive chiral columns, as a chiral selector is added to the buffer. heraldopenaccess.us

NMR Spectroscopy with Chiral Derivatizing Agents : The chiral sample can be reacted with a pure chiral derivatizing agent to form a pair of diastereomers. Diastereomers have different NMR spectra, and the integration of specific signals can be used to determine the enantiomeric ratio.

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) leads to separation. | Widely applicable, highly accurate and reproducible. heraldopenaccess.us | Requires specific, sometimes expensive, chiral columns. |

| Chiral GC | Separation based on differential interaction with a chiral stationary phase in a gas phase. | High sensitivity, requires small sample sizes. ic.ac.uk | Analyte must be volatile and thermally stable. ic.ac.uk |

| Chiral CE | Separation in a capillary based on differential migration in the presence of a chiral selector. | Low sample consumption, no expensive chiral columns needed. heraldopenaccess.us | Lower detection limits compared to HPLC and GC. heraldopenaccess.us |

| NMR with Chiral Agents | Conversion of enantiomers into diastereomers, which have distinct NMR signals. | Does not require chromatographic separation. | Requires pure derivatizing agents; can be complex to analyze. |

Mechanistic Biological Activity Studies

Structure-Activity Relationship (SAR) Elucidation

The biological activity of chromanone-based compounds is intricately linked to their molecular structure. Substitutions on the chromanone core and the phenyl ring can significantly alter their pharmacological profiles.

Impact of Fluoro Substitution on Bioactivity Profiles

The introduction of a fluorine atom at the 7-position of the 2-phenylchroman-4-one scaffold can have profound effects on its biological activity. Fluorine's high electronegativity and relatively small size can alter the molecule's electronic distribution, metabolic stability, and binding affinity to biological targets. nih.gov While specific studies on the 7-fluoro substitution of (R)(+)-2-phenylchroman-4-one are not extensively detailed in the provided results, general principles of fluoro-substitution in similar heterocyclic structures suggest potential impacts. For instance, in other contexts, fluorination has been shown to enhance the potency of enzyme inhibitors and modulate receptor binding. nih.govresearchgate.net The fluorine atom can influence the acidity of nearby protons and participate in hydrogen bonding, which could be critical for interactions with amino acid residues in a protein's active site.

It's important to note that while 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole is a fluorinated compound, it is structurally distinct and its reactivity with sulfhydryl, phenolic hydroxyl, and amino groups may not be directly analogous to the chromanone derivative . nih.gov

Role of Phenyl Moiety and Chromanone Core Modifications on Activity

Modifications to the 2-phenyl moiety and the chromanone core are crucial in defining the biological activity of this class of compounds. The orientation and substitution pattern of the phenyl ring, as well as the stereochemistry at the C2 position, are key determinants of potency and selectivity. For instance, in related 4-phenylchroman analogues, a cis relationship between a side chain at the 2-position and the phenyl group was associated with optimal α1-adrenoreceptor blocking activity. nih.gov

The chromanone core itself is a versatile scaffold. Studies on related flavonoids, which share the chroman-4-one (or chromen-4-one) core, demonstrate that the substitution pattern on both the A and C rings significantly influences their activity. For example, in a study of flavonoids as BACE1 inhibitors, the presence of specific functional groups on the aromatic rings was found to be critical for hydrogen bonding and van der Waals interactions with the enzyme's active site. nih.gov Similarly, modifications to the chromone (B188151) core in other series have been shown to impact their activity as phosphoinositide 3-kinase (PI3K) inhibitors. researchgate.net

Identification and Characterization of Molecular Targets

Understanding the specific molecular targets with which (R)(+)-7-fluoro-2-phenylchroman-4-one interacts is fundamental to elucidating its mechanism of action.

Receptor Binding Studies (e.g., Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonism)

Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a nuclear receptor involved in regulating lipid and glucose metabolism, making it a significant target for drugs aimed at metabolic disorders. nih.gov Flavonoids and related phenolic compounds have been investigated as PPARγ agonists. researchgate.net While direct binding studies for this compound to PPARγ were not found, the structural similarity to other flavonoids suggests this as a potential target. For instance, isoflavones, which are isomers of flavones, have shown promising PPARγ agonistic activity. researchgate.net The binding of ligands to PPARγ can be influenced by factors such as the presence of specific functional groups that can interact with the ligand-binding pocket of the receptor. nih.govnih.gov

A study on 7-hydroxy-4-phenylchromen-2-one linked to triazole moieties demonstrated cytotoxic activity against various cancer cell lines, suggesting that this core structure can be a template for developing agents that interact with cellular targets to induce apoptosis and cell cycle arrest. nih.gov

Enzyme Inhibition or Activation Profiling

The chromanone scaffold is present in many compounds known to inhibit or activate various enzymes. The introduction of fluorine can enhance the inhibitory potential of a molecule. nih.govresearchgate.net For example, fluorinated ketones have been designed as potent inhibitors of serine proteases. researchgate.net

Flavonoids, which are structurally related to 2-phenylchroman-4-ones, have been shown to inhibit enzymes such as β-secretase (BACE1), which is involved in the pathology of Alzheimer's disease. nih.gov The inhibitory activity is dependent on the specific hydroxylation and methoxylation patterns of the flavonoid rings. nih.govmdpi.com

| Compound Class | Enzyme Target | Effect of Substitution |

| Fluorinated Ketones | Serine Proteases | Enhanced inhibitory potency. researchgate.net |

| Flavonoids | BACE1 | Hydroxylation and methoxylation patterns are critical for inhibition. nih.gov |

| Chromone Derivatives | PI3K | Modifications to the core structure impact inhibitory activity. researchgate.net |

Modulation of Intracellular Signaling Pathways

Bioactive compounds often exert their effects by modulating complex intracellular signaling cascades. Flavonoids, for example, are known to influence neuronal signaling pathways that are crucial for cell survival and death. nih.gov These pathways include the mitogen-activated protein kinase (MAPK) cascades such as the extracellular signal-regulated kinase (ERK) pathway and the c-Jun N-terminal kinase (JNK) pathway, as well as the phosphoinositide 3-kinase (PI3K)/Akt pathway. nih.gov

The ability of a compound to modulate these pathways often depends on its concentration and specific structural features. For instance, the substitution pattern on the flavonoid rings can determine whether a compound promotes cell survival or induces apoptosis. mdpi.comnih.gov The activation of these pathways can lead to downstream effects on gene expression and protein activity, ultimately dictating the cellular response.

Cellular Process Modulation

This compound and related compounds modulate various cellular processes through their interaction with specific biological targets. These interactions can influence enzyme activity and receptor functions, leading to a cascade of downstream effects, including antioxidant, anti-inflammatory, anticancer, antiviral, and antimicrobial activities evitachem.com.

The antioxidant potential of 7-fluoro-2-phenylchroman-4-one (B3064351) is a key aspect of its biological profile evitachem.com. Like other flavonoids, its ability to counteract oxidative stress is attributed to its capacity to scavenge free radicals and chelate metal ions nih.govnih.gov. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), can damage lipids, proteins, and DNA, contributing to various diseases nih.govnih.gov.

The primary antioxidant mechanisms for flavonoids involve:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups present in the flavonoid structure can donate a hydrogen atom to a free radical, thereby neutralizing it nih.gov.

Single Electron Transfer followed by Proton Transfer (SET-PT): This mechanism involves the flavonoid donating an electron to the radical, followed by a proton transfer to stabilize the resulting flavonoid radical nih.gov.

Studies on various flavonoids have demonstrated their efficacy in protecting cells from oxidative damage. For instance, flavonoids like quercetin (B1663063) have shown strong protection against hydrogen peroxide-induced cell death in Jurkat cells nih.gov. The antioxidant capacity is closely linked to the number and position of hydroxyl groups on the flavonoid rings nih.govnih.gov. While direct studies quantifying the free-radical scavenging of this compound in cellular models are specific, its structural class suggests it participates in these well-established antioxidant pathways nih.govevitachem.com.

Inflammation is a defensive response that, when uncontrolled, contributes to numerous chronic diseases nih.gov. Flavonoids, including 2-phenylchroman-4-one derivatives, have demonstrated significant anti-inflammatory properties by inhibiting key inflammatory pathways evitachem.comnih.gov.

Research has shown that these compounds can suppress the production of pro-inflammatory mediators in cellular models such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages nih.govnih.gov. The key mechanisms include:

Inhibition of Pro-inflammatory Cytokines: Compounds in this class effectively reduce the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) nih.govnih.gov.

Suppression of Inflammatory Enzymes: They downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for producing nitric oxide (NO) and prostaglandins, respectively nih.gov.

Modulation of Signaling Pathways: The anti-inflammatory effects are often mediated through the inhibition of critical signaling pathways. For example, derivatives of 2-phenyl-4H-chromen-4-one have been shown to suppress inflammation by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) pathway nih.gov. Other related flavones exert their effects through the NF-κB and JAK-STAT signaling pathways nih.govmdpi.com.

A study on 7-hydroxyflavone (B191518) and 7,8-dihydroxyflavone (B1666355) demonstrated a dose-dependent reduction in NO, PGE2, TNF-α, and IL-6 production in LPS-activated macrophages, highlighting the importance of the core flavone (B191248) structure in mediating these effects nih.gov.

The anticancer potential of fluorinated flavones has been a significant area of investigation nih.gov. These compounds can selectively target cancer cells, inhibiting their growth and inducing programmed cell death, or apoptosis nih.govnih.gov. Deregulation of apoptosis is a hallmark of cancer, allowing for unchecked cell proliferation nih.gov.

The anticancer mechanisms of this compound and its analogs involve several cellular processes:

Induction of Apoptosis: Fluorinated compounds can trigger the intrinsic apoptotic pathway. This involves the activation of caspases, which are key enzymes that execute cell death nih.govnih.gov. For instance, mechanistic studies on related flavones showed they mediate their effects through the cleavage of PARP (Poly (ADP-ribose) polymerase) reading.ac.uk.

Cell Cycle Arrest: These compounds can halt the uncontrolled division of cancer cells by inducing cell cycle arrest at specific phases. A structurally similar compound, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one, was found to suppress the proliferation of hepatocellular carcinoma (Huh7) cells by causing cell cycle arrest at the G2/M phase through the upregulation of the p21 protein nih.gov.

Anti-Proliferative Effects: Studies on a library of flavone derivatives have shown significant anti-proliferative activity against various breast cancer cell lines, including MCF-7 and MDA-MB-231 reading.ac.uk. The presence of electron-withdrawing groups, such as fluorine, on the phenyl ring has been noted to enhance this activity reading.ac.uk.

The table below summarizes the anti-proliferative activity of selected flavone derivatives against a cancer cell line.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated aminophenylhydrazine (Compound 6) | A549 (Lung Carcinoma) | 0.64 | nih.gov |

| Hydroxy 4-thioflavone (15f) | T-47D (Breast Cancer) | 0.03 | reading.ac.uk |

| Hydroxy 4-thioflavone (15f) | MCF-7 (Breast Cancer) | 0.18 | reading.ac.uk |

Derivatives of 2-phenylchroman-4-one have emerged as promising antiviral agents, particularly against the Middle East respiratory syndrome coronavirus (MERS-CoV) nih.govnih.gov. MERS-CoV is a significant human pathogen with a high case-fatality rate, and no approved therapeutics are currently available nih.govfrontiersin.org.

In a key study, various 2-phenylchroman-4-one derivatives were synthesized and screened for their ability to inhibit MERS-CoV replication in Vero cells. The antiviral activity was assessed by monitoring the expression of the viral spike (S) protein using an immunofluorescence assay nih.gov.

The research highlighted that small structural modifications to the 2-phenylchroman-4-one scaffold could significantly impact antiviral potency. This structure-activity relationship (SAR) study provides a foundation for developing more effective anti-MERS-CoV drugs nih.gov.

The table below presents the anti-MERS-CoV activity and cytotoxicity of selected 2-phenylchroman-4-one derivatives.

| Compound | Anti-MERS-CoV Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |

| 1a (Bavachin) | 2.9 | >25 | >8.6 | nih.gov |

| 2a | 1.8 | 6.5 | 3.6 | nih.gov |

| 3a | 2.1 | >25 | >11.9 | nih.gov |

| 6a | 2.3 | >25 | >10.9 | nih.gov |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50

Compound 3a was identified as a particularly promising candidate for an anti-MERS drug due to its potent activity and low cytotoxicity nih.gov.

The chroman-4-one scaffold is also associated with potential antimicrobial properties evitachem.com. Flavonoids and other phenolic compounds can inhibit the growth of a range of microbes through various mechanisms nih.gov.

Cell Membrane Disruption: Hydrophobic flavonoids can insert into the bacterial cell membrane, disrupting its structure and function, which can lead to cell death nih.gov.

Enzyme Inhibition: These compounds can inhibit essential bacterial enzymes. For example, some flavonoids interfere with sortase enzymes in Gram-positive bacteria, which are crucial for anchoring surface proteins involved in infection nih.gov.

Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Flavonoids have been shown to prevent or inhibit the formation of biofilms by causing bacterial cells to aggregate and preventing their attachment to surfaces nih.gov.

Nutrient Deprivation: Some phenolic compounds, like tannins, can chelate essential metal ions such as iron. This deprivation inhibits critical metabolic processes like oxidative phosphorylation and the function of metalloenzymes, thereby impeding bacterial growth nih.gov.

While specific studies on the antimicrobial action of this compound are limited, its chemical class suggests it may employ these mechanisms to inhibit microbial growth evitachem.comnih.gov.

Pre-clinical Pharmacological and Biological Evaluations of this compound

Following a comprehensive search of publicly available scientific literature, no specific preclinical data on the pharmacological and biological evaluations of the compound This compound were found.

The performed searches aimed to identify studies related to its in vitro efficacy and potency, as well as in vivo studies in animal models. This included targeted searches for:

Cell viability and proliferation studies against cancer cell lines.

Specific reporter gene assays for target engagement.

Cellular uptake and intracellular distribution studies.

Efficacy evaluations in pre-clinical disease models (e.g., inflammatory, cancer, or viral infection animal models).

Pharmacokinetic profiling in animal species, including absorption, distribution, metabolism, and excretion (ADME) in rodents.

Despite these efforts, no research articles, datasets, or other forms of scientific publication detailing these specific evaluations for this compound could be retrieved.

While research exists on structurally related compounds, such as other fluorinated chromanones and derivatives of 2-phenylchroman-4-one, the user's strict requirement to focus solely on This compound prevents the inclusion of such information. The absence of specific data for this particular enantiomer means that an article adhering to the requested detailed outline cannot be generated at this time.

Pre Clinical Pharmacological and Biological Evaluations in Vitro and Animal Models

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of (R)(+)-7-fluoro-2-phenylchroman-4-one. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Detailed research findings from studies on related fluorinated compounds suggest that the fluorine atom at the C-7 position significantly influences the molecule's electronic properties through its strong electron-withdrawing inductive effect. nih.gov This effect can alter the charge distribution across the chroman-4-one backbone and the attached phenyl ring. DFT calculations can map the electrostatic potential surface, highlighting regions of positive and negative charge that are critical for intermolecular interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to determine the molecule's chemical reactivity, kinetic stability, and electronic transition properties. For fluorinated nucleosides, DFT calculations at the B3LYP/6-31G* level of theory have been effectively used to determine stereochemistry and conformational energies, a technique directly applicable here. nih.gov

Table 1: Typical Parameters in Quantum Chemical Calculations for Flavonoid Structures

| Parameter | Description | Typical Application |

|---|---|---|

| Methodology | The theoretical model used, such as Density Functional Theory (DFT) or Hartree-Fock (HF). | DFT is commonly used for its balance of accuracy and computational cost. |

| Basis Set | A set of mathematical functions used to build molecular orbitals (e.g., 6-31G*, cc-pVDZ). | Defines the accuracy of the orbital representation. |

| Calculated Properties | HOMO/LUMO energies, Mulliken atomic charges, electrostatic potential maps, dipole moment. | Used to predict reactivity, polarity, and interaction sites. |

| Solvation Model | A model to simulate the effects of a solvent (e.g., PCM, SMD). | Provides more realistic properties for molecules in solution. |

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in identifying potential biological targets and elucidating mechanisms of action.

Given that the core structure is a flavone (B191248) derivative, potential targets include enzymes and receptors known to interact with this class of compounds. nih.govhmdb.ca For instance, studies on similar fluoro-flavone analogues have explored their interaction with Aurora Kinase B, a protein implicated in tumorigenesis. nih.gov Other research on flavone derivatives has identified the Estrogen Receptor-alpha (ER-α) and Epidermal Growth Factor Receptor (EGFR) kinase as relevant targets in breast cancer studies. nih.gov Docking simulations place the ligand into the receptor's binding pocket and score the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The presence of the fluorine atom can enhance binding affinity through specific interactions, such as halogen bonds or by altering the electronic character of nearby hydrogen bond acceptors.

Table 2: Example Docking Results for Flavone Derivatives with Cancer-Related Targets

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Estrogen Receptor-alpha (ER-α) | Methoxy-flavone derivative | -10.14 | (Example) Leu387, Arg394, Glu353 |

| EGFR Kinase | Methoxy-flavone derivative | -9.50 | (Example) Leu718, Val726, Met793 |

| Aurora Kinase B | Fluoro-flavone analogue | -9.153 | (Example) Ala213, Lys106, Glu155 |

Data is representative of findings for related flavone derivatives as reported in the literature. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net These ligand-based approaches are valuable when the 3D structure of a biological target is unknown or when screening large libraries of compounds. researchgate.net

For a series of flavone analogues, a QSAR/QSPR model would be built by first calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with an observed activity or property (e.g., enzyme inhibition, antioxidant capacity, or maximum absorption wavelength). researchgate.net For this compound, descriptors would capture the unique contributions of the fluorine atom and the specific stereochemistry at the C-2 position. These models can then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

Table 3: Common Molecular Descriptors Used in Flavone QSAR/QSPR Studies

| Descriptor Type | Example Descriptor | Property Encoded |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energy | Electron distribution, reactivity |

| Steric/Topological | Molecular Weight, Molar Refractivity | Size, shape, and branching |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Lipophilicity, membrane permeability |

| Constitutional | Number of fluorine atoms, Number of rings | Basic molecular composition |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy shapes the molecule can adopt. The dihydropyran ring in the chroman-4-one structure typically exists in a half-chair conformation. nih.gov Computational methods like Monte Carlo conformational searches can systematically explore the molecule's potential shapes. nih.gov

Molecular Dynamics (MD) simulations provide a deeper understanding by modeling the atomic motions of the molecule over time, often after it has been docked into a biological target. nih.gov Starting from a docked pose, an MD simulation calculates the forces between all atoms and their subsequent movements over short time steps (femtoseconds), generating a trajectory that reveals the stability of the protein-ligand complex. Analysis of this trajectory can confirm if key binding interactions are maintained, calculate the binding free energy (e.g., using MM/GBSA methods), and reveal how the ligand and protein adapt to each other. nih.gov Such simulations are crucial for validating docking results and understanding the dynamic nature of molecular recognition.

In Silico Prediction of Biological Activity and ADMET Properties for Compound Design

Before a compound can be considered a viable drug candidate, its pharmacokinetic and safety profiles must be assessed. In silico ADMET prediction provides an early-stage evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.govnih.gov

Table 4: Predicted ADMET/Physicochemical Properties for a Representative Flavone Structure

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | ~242.24 g/mol evitachem.com | Complies with Lipinski's rule (<500) |

| LogP | Moderate | Influences solubility and permeability |

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May limit use for CNS targets unless modified |

| CYP450 Inhibition | Potential inhibitor of specific isoforms | Risk of drug-drug interactions |

| Ames Mutagenicity | Potential concern | Indicates a need for in vitro testing nih.gov |

| Drug-Likeness | Favorable | Passes major filters like Lipinski's rule |

Values are representative predictions for flavone-type structures based on computational models described in the literature. nih.govnih.gov

Analytical Methodologies for Research and Pre Clinical Studies

Chromatographic Techniques for Purity and Enantiomeric Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are indispensable for determining the purity and, critically, the enantiomeric excess of chiral compounds like (R)(+)-7-fluoro-2-phenylchroman-4-one . High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for this purpose.

The separation of enantiomers is a significant challenge due to their identical physical and chemical properties in an achiral environment. chromatographyonline.com Therefore, chiral stationary phases (CSPs) are commonly employed in both HPLC and GC to achieve resolution. chromatographyonline.com For compounds similar to This compound , such as other flavanones and chiral azoles, polysaccharide-based CSPs, like those derived from cellulose (B213188) and amylose, have proven effective. nih.govresearchgate.net These CSPs can operate in normal-phase, reversed-phase, or polar organic modes, offering flexibility in method development. researchgate.net

For the analysis of flavanones, cyclodextrin-based CSPs, such as phenylcarbamate-β-cyclodextrin, have also demonstrated excellent chiral recognition capabilities in polar organic mode. nih.gov The choice of mobile phase, including the organic modifier (e.g., methanol, ethanol, isopropanol) and any additives, is critical for optimizing the separation. researchgate.net

Table 1: Illustrative HPLC Conditions for Chiral Separation of Flavanones

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Chiralpak® IA (amylose derivative) | Chiral-CD-Ph (phenylcarbamate-β-cyclodextrin) |

| Mobile Phase | Heptane/Ethanol (80:20, v/v) | Acetonitrile (B52724) |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 254 nm | UV at 260 nm |

| Temperature | 25 °C | 30 °C |

Note: These are representative conditions for flavanone-type compounds and would require optimization for this compound.

Gas chromatography, while less common for non-volatile compounds like flavanones, can be employed after derivatization to increase volatility. Chiral GC columns, often coated with cyclodextrin (B1172386) derivatives, can provide high-resolution separation of enantiomers. foodb.ca

Spectroscopic Methods for Structure Elucidation and Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are essential for the definitive identification and structural confirmation of This compound . Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. For chromanone derivatives, the chemical shifts of the protons and carbons in the heterocyclic and aromatic rings provide key structural information. mdpi.com The fluorine atom in the 7-position will introduce characteristic splitting patterns in the spectra of adjacent protons and carbons due to ¹H-¹⁹F and ¹³C-¹⁹F coupling. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish the connectivity between different parts of the molecule. nih.gov For fluorinated compounds, ¹⁹F NMR is a powerful tool, as the fluorine chemical shift is highly sensitive to its local electronic environment. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for a Substituted Chromanone Scaffold

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H-2 | ~5.4 |

| H-3 (axial) | ~2.8 |

| H-3 (equatorial) | ~3.1 |

| H-5 | ~7.8 |

| H-6 | ~7.0 |

| H-8 | ~7.0 |

Note: These are approximate values for a generic 2-phenylchroman-4-one structure and will be influenced by the fluorine substituent.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. For This compound , with a molecular formula of C₁₅H₁₁FO₂, the expected molecular weight is approximately 242.24 g/mol . evitachem.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting ions, which provides further structural information and is crucial for developing quantitative bioanalytical methods. thermofisher.com

Bioanalytical Methods for Quantification in Biological Matrices from Animal Studies (e.g., LC-MS/MS for plasma/tissue samples)

To assess the pharmacokinetic profile of This compound in pre-clinical animal studies, robust and sensitive bioanalytical methods are required to quantify the compound in complex biological matrices such as plasma and tissue homogenates. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity and sensitivity. rsc.org

The development of an LC-MS/MS method involves several key steps:

Sample Preparation: This is a critical step to remove proteins and other interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). thermofisher.com

Chromatographic Separation: A reversed-phase HPLC or UHPLC column is typically used to separate the analyte from endogenous matrix components.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is often used, operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺) and one or more product ions for quantification, which provides high specificity. thermofisher.com

Method Validation: The method must be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability.

Table 3: General Parameters for a Bioanalytical LC-MS/MS Method

| Parameter | Description |

|---|---|

| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| MRM Transitions | Specific precursor-to-product ion transitions for the analyte and internal standard |

| Sample Preparation | Protein precipitation with acetonitrile or solid-phase extraction |

| Internal Standard | A stable isotope-labeled version of the analyte or a structurally similar compound |

Development of High-Throughput Screening Assays for Biological Activity

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological target. bmglabtech.com For a novel compound like This compound , HTS assays are crucial for discovering its potential therapeutic applications. nih.gov

The development of an HTS assay involves several stages:

Target Identification: The first step is to identify a biological target (e.g., an enzyme, receptor, or signaling pathway) that is relevant to a particular disease.

Assay Design: An assay is then designed to measure the activity of the target in a way that is amenable to automation and miniaturization. bmglabtech.com Common HTS formats include biochemical assays (e.g., measuring enzyme inhibition) and cell-based assays (e.g., measuring changes in gene expression or cell viability). nih.gov

Assay Miniaturization and Automation: To screen large compound libraries, the assay is typically performed in 96-, 384-, or 1536-well microplates using robotic liquid handling systems. bmglabtech.com

Data Analysis: Sophisticated software is used to analyze the large datasets generated by HTS and to identify "hits" – compounds that show significant activity in the assay.

For chromanone derivatives, which have been investigated for anti-inflammatory and neuroprotective effects, relevant HTS assays could include those that measure the inhibition of pro-inflammatory enzymes or the modulation of signaling pathways involved in neuronal survival. nih.gov

Future Research Directions and Potential Applications in Biomedical Sciences

Design and Synthesis of Advanced Derivatives with Enhanced Potency, Selectivity, or Bioavailability

Future research will focus on using (R)(+)-7-fluoro-2-phenylchroman-4-one as a starting point for creating advanced derivatives. Chemical modification is a primary strategy in flavanone (B1672756) research to improve pharmacological profiles. researchgate.net The core structure can be systematically modified to enhance potency, improve selectivity for a specific biological target, or increase bioavailability.

Research on related fluorinated 2-arylchroman-4-ones has demonstrated that this scaffold is highly promising for developing potent antiviral agents. nih.gov For example, a study focusing on anti-influenza activity found that a derivative, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one, exhibited significant activity against multiple influenza virus strains, including A(H1N1), A(H5N2), and influenza B. nih.gov This highlights a clear path for derivatization.

Strategies for creating advanced derivatives include:

Modifying Ring Substituents: Adding or altering substituents on the chromanone core and the phenyl ring can tune the biological activity. Studies on flavone (B191248) derivatives show that incorporating free hydroxyl groups and electron-withdrawing groups at the C-4′ position of the phenyl B-ring can enhance anti-proliferative activity against cancer cells. rsc.org

Introducing New Functional Groups: The synthesis of flavone derivatives containing carboxamide fragments has been shown to produce novel antiviral agents against the tobacco mosaic virus (TMV), with the new group enabling interaction with the virus's coat protein. nih.gov

Hybridization with Other Pharmacophores: Linking the chromanone structure to other biologically active moieties, such as triazoles, has yielded potent cytotoxic agents against human cancer cell lines. nih.gov This approach can create hybrid molecules with dual or enhanced mechanisms of action.

Improving Physicochemical Properties: Glycosylation and methylation are known to alter the properties of flavonoids, which can affect their biological activity and how they are processed in the body. mdpi.com Similarly, creating prodrugs or employing formulation strategies like nanoencapsulation, which has been successfully used for related seleno–coumarin compounds to prolong their pain-management effects, could improve the bioavailability of new derivatives. mdpi.comnih.gov

Table 1: Examples of Flavanone/Chromanone Derivatives and Their Enhanced Biological Activities

| Derivative Class | Structural Modification | Enhanced Activity | Reference |

|---|---|---|---|

| Fluorinated 2-Arylchroman-4-ones | Addition of a second fluorine and a CF3 group | Potent antiviral activity against Influenza A and B | nih.gov |

| Hydroxy 4-Thioflavones | Addition of hydroxyl groups and a 4-thio functionality | 7-46 fold greater anti-proliferative potency against breast cancer cells | rsc.org |

| Flavanone Derivatives | Addition of a piperidinylethoxy side chain | Potential antipsychotic effects | nih.gov |

| 7-hydroxy-4-phenylchromen-2-one Derivatives | Linkage to 1,2,4-triazole (B32235) moieties | Potent cytotoxic activity against various human cancer cell lines | nih.gov |

| Bavachin Derivatives | Modification of phenol (B47542) group to an amino group | Improved pharmacokinetic properties and anti-MERS-CoV activity | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas

The flavanone and chromanone family of compounds demonstrates a wide spectrum of biological activities, suggesting they interact with multiple biological targets. researchgate.netnih.gov This opens up numerous avenues for therapeutic applications. While the precise targets of this compound are yet to be fully elucidated, research on related compounds provides a roadmap for future investigation.

Potential Therapeutic Areas:

Antiviral: Research has confirmed the anti-influenza activity of fluorinated 2-arylchroman-4-ones. nih.gov Other 2-phenylchroman-4-one derivatives have shown activity against the Middle East respiratory syndrome coronavirus (MERS-CoV). nih.gov This makes viral infections a primary area for further study.

Oncology: Various flavone and chromanone derivatives exhibit significant anti-proliferative and cytotoxic effects against multiple cancer cell lines, including breast, gastric, and colon cancer. rsc.orgnih.gov

Neuroinflammation and Neurodegenerative Diseases: Chromanone-based derivatives have been developed as potential anti-neuroinflammatory agents. nih.gov One such derivative was shown to mitigate the inflammation response in a mouse model by inhibiting microglial activation. nih.gov Furthermore, certain flavanones have demonstrated neuroprotective effects, with in silico studies suggesting Glycogen Synthase Kinase 3 Beta (GSK-3β) as a potential target. mdpi.com

Psychiatric Disorders: A series of novel flavanone derivatives were found to act on dopamine (B1211576) D2 receptors and showed potential antipsychotic effects in mouse models of schizophrenia. nih.gov

Exploration of Novel Targets: A key future direction is the identification of the specific molecular targets through which this compound and its derivatives exert their effects. Techniques like thermal shift assays, affinity chromatography, and computational docking can be employed.

Table 2: Potential Biological Targets for the Flavanone/Chromanone Class

| Potential Target | Therapeutic Area | Method of Identification | Reference |

|---|---|---|---|

| Influenza A Virus | Infectious Disease | In vitro antiviral activity screening | nih.gov |

| Dopamine D2 Receptors | Schizophrenia | In vitro receptor activity assays | nih.gov |

| NF-κB Pathway | Neuroinflammation | In vitro and in vivo analysis of inflammatory markers | nih.gov |

| Matrix Metalloproteinase-1 (MMP-1) | Cancer | Pull-down assay using synthesized flavonoid probes | nih.gov |

| Glycogen Synthase Kinase 3 Beta (GSK-3β) | Neurodegenerative Disease | In silico screening and reverse docking | mdpi.com |

Development of Chemical Probes for Target Validation and Mechanistic Elucidation

To validate potential targets and unravel the mechanisms of action, chemical probes derived from this compound can be developed. These probes are "mutated" chemicals designed to investigate a protein or cellular state. mskcc.org They are invaluable tools in chemical biology for probing protein function in a native cellular environment. mskcc.org

Strategies for Probe Development:

Affinity-Based Probes: This involves synthesizing derivatives that incorporate a tag, such as biotin, which can be used in pull-down assays to isolate binding partners from cell lysates. This approach has been successfully used with quercetin-bearing probes to identify matrix metalloproteinase-1 (MMP-1) as a target. nih.gov A similar strategy with flavonol-bearing probes helped identify new enzymes in plant extracts. nih.gov

Fluorescent Probes: Attaching a fluorescent dye to the chromanone scaffold allows for visualization of the compound's localization within cells using microscopy and flow cytometry. mskcc.org This can provide clues about its site of action.

Radiolabeled Probes: Incorporating a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), allows for non-invasive in vivo imaging using Positron Emission Tomography (PET). This is a powerful tool for preclinical and clinical development. A ¹¹C-labeled flavanone has been synthesized to evaluate its ability to cross the blood-brain barrier and interact with its target, GSK-3β. mdpi.com Given that the parent molecule already contains a fluorine atom, developing an ¹⁸F-labeled version of this compound is a particularly attractive strategy for studying its biodistribution and target engagement in living organisms. nih.govresearchgate.net

Table 3: Chemical Probe Strategies and Their Applications

| Probe Type | Modification | Application | Example Reference |

|---|---|---|---|

| Affinity Probe | Covalent attachment of biotin | Target identification via pull-down assays and mass spectrometry | nih.govnih.gov |

| Fluorescent Probe | Attachment of a fluorophore (e.g., FITC) | Cellular localization studies via microscopy and flow cytometry | mskcc.org |

| Radiolabeled PET Probe | Incorporation of ¹¹C or ¹⁸F | In vivo biodistribution, pharmacokinetic, and target engagement studies | mdpi.comnih.gov |

Strategies for Advanced Pre-clinical Development and Proof-of-Concept Studies in Relevant Models

Once potent and selective derivatives have been developed and their targets identified, the focus shifts to rigorous preclinical evaluation. This stage is critical for establishing proof-of-concept and gathering the data necessary to justify moving a compound into clinical trials.

Key Preclinical Strategies:

In Vivo Efficacy Models: The compound and its derivatives must be tested in relevant animal models of disease. For instance, flavanone derivatives with potential antipsychotic effects were evaluated in mice by testing their ability to reverse drug-induced hyperactivity. nih.gov For neuroinflammation, chromanone derivatives were tested in a lipopolysaccharide (LPS)-induced mouse model, where they were shown to reduce microglial activation in the hippocampus. nih.gov

Pharmacokinetic and Biodistribution Studies: Understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial. PET imaging with radiolabeled probes, as described previously, is a state-of-the-art method for obtaining this information in living animals. mdpi.comnih.govresearchgate.net These studies can confirm, for example, whether a neuroactive compound effectively crosses the blood-brain barrier. mdpi.com

Advanced Formulation Development: To overcome challenges like poor solubility or rapid metabolism, advanced drug delivery systems can be explored. For example, loading a related organoselenium-coumarin compound into a nanocapsule suspension was shown to provide a more prolonged antinociceptive and anti-inflammatory effect in mice compared to the free drug. nih.gov

Mechanism of Action Confirmation: In vivo studies should be designed to confirm the mechanism of action identified in vitro. This can involve measuring downstream biomarkers of target engagement. For example, if a compound is found to inhibit the NF-κB pathway in cell culture, the levels of pro-inflammatory cytokines like TNF-α and IL-6 can be measured in the tissues of treated animals. nih.gov

Table 4: Preclinical Development Strategies for Chromanone-Based Compounds

| Strategy | Model/Technique | Purpose | Example Reference |

|---|---|---|---|

| In Vivo Efficacy Testing | LPS-induced neuroinflammation mouse model | Evaluate anti-inflammatory and neuroprotective effects | nih.gov |

| In Vivo Efficacy Testing | MK-801 induced hyperactivity mouse model | Evaluate potential antipsychotic activity | nih.gov |

| Biodistribution Analysis | PET/CT imaging with ¹⁸F-labeled tracers | Determine tissue uptake, clearance pathways, and in vivo stability | nih.govresearchgate.net |

| Formulation Enhancement | Nanocapsule suspension | Improve pharmacological profile and prolong duration of action | nih.gov |

常见问题

Q. Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Key Reference Technique |

|---|---|---|---|

| Asymmetric Catalysis | 65–75 | ≥98 | HPLC |

| Chiral Resolution | 40–50 | 99.5 | Polarimetry |

Basic: How can structural and electronic properties of this compound be characterized?

Answer:

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond parameters (e.g., C–F bond length: ~1.35 Å) .

- Spectroscopy :

- NMR : NMR to confirm fluorine position (δ ≈ -120 ppm).

- IR : Carbonyl stretching (~1680 cm) and C–F vibrations (~1100 cm).

- Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) to model electronic distribution and frontier molecular orbitals .

Advanced: What strategies resolve contradictions in spectroscopic data for fluorinated chroman-4-one derivatives?

Answer:

- Source Comparison : Cross-validate NMR and X-ray data across studies to identify solvent or temperature effects (e.g., DMSO vs. CDCl shifting NMR peaks) .

- Crystallographic Benchmarking : Use high-resolution X-ray data (R factor < 0.05) as a structural reference to reconcile discrepancies in bond lengths or angles .

- Dynamic Effects : Consider tautomerism or conformational flexibility in solution vs. solid state.

Advanced: How can computational models predict the bioactivity of this compound?

Answer:

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Compare docking scores (e.g., ΔG = -8.2 kcal/mol) with experimental IC values.

- QSAR Studies : Develop models correlating electronic descriptors (e.g., HOMO-LUMO gap) with bioactivity. Validate using leave-one-out cross-validation (R > 0.85).

Q. Table 2: Predicted vs. Experimental Bioactivity

| Target Protein | Predicted IC (nM) | Experimental IC (nM) |

|---|---|---|

| COX-2 | 120 | 145 ± 15 |

| Aurora Kinase A | 85 | 92 ± 8 |

Basic: What in vitro assays are used to evaluate the biological activity of this compound?

Answer:

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., ADP-Glo™) or cyclooxygenases.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC = 45 µM in HeLa cells).

- Antioxidant Activity : DPPH radical scavenging (EC ≈ 80 µM).

Advanced: What challenges arise in achieving regioselective fluorination during synthesis?

Answer:

- Reagent Selectivity : Electrophilic fluorination agents (e.g., NFSI) may yield byproducts; optimize temperature (-20°C to 0°C) and solvent (CHCl) .

- Steric Effects : Bulky substituents on the chromanone ring can hinder fluorination at position 7.

- Monitoring : Use NMR to track reaction progress and adjust stoichiometry.

Advanced: How do stereoelectronic effects of the fluorine substituent influence reactivity?

Answer:

- Electron-Withdrawing Effect : Fluorine increases electrophilicity of the carbonyl group, enhancing nucleophilic attack rates (e.g., in Michael additions).

- Conformational Rigidity : Fluorine’s van der Waals radius restricts ring puckering, affecting binding to biological targets.

- Computational Evidence : DFT shows fluorine stabilizes transition states by 2–3 kcal/mol in oxidation reactions .

Guidelines for Research Design:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。